molecular formula C11H11N3O2 B7557197 N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine

Cat. No. B7557197
M. Wt: 217.22 g/mol
InChI Key: FFFWMWRPNPTWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a pyrazole and a benzodioxole ring system. This compound has been of interest to researchers due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine is not fully understood. However, it has been proposed that the compound may act as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine has potential biochemical and physiological effects. It has been reported to have antioxidant activity, which could be beneficial for the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which could be useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine has advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Additionally, it has potential applications in the study of enzyme inhibition and cognitive function. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine. One direction could be to further investigate its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. Another direction could be to study its potential as an antioxidant and anti-inflammatory agent. Additionally, its potential as a therapeutic agent for the treatment of Alzheimer's disease could be further explored.

Synthesis Methods

The synthesis of N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine has been reported in the literature. The method involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-pyrazol-5-yl)ethanone with hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions, and the resulting product is isolated by filtration and recrystallization.

Scientific Research Applications

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine has potential applications in scientific research. It has been reported to have activity as a potential inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes has been studied as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-10-11(16-7-15-10)5-8(1)12-6-9-3-4-13-14-9/h1-5,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWMWRPNPTWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Pyrazol-3-yl)methyl)benzo[d][1,3]dioxol-5-amine

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